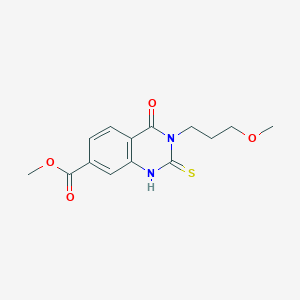

Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-7-3-6-16-12(17)10-5-4-9(13(18)20-2)8-11(10)15-14(16)21/h4-5,8H,3,6-7H2,1-2H3,(H,15,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFKRGPVCYGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and detailed research findings.

Structure and Composition

The molecular formula for Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is . The compound features a quinazoline core with a methoxypropyl side chain and a sulfanyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃O₃S |

| Molecular Weight | 319.39 g/mol |

| IUPAC Name | Methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the quinazoline family. For instance, derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Efficacy Against Bacteria

The following table summarizes the antibacterial activity of selected compounds:

| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae | E. coli |

| Compound 11 | 0.011 | - | S. aureus | - |

| Compound 12 | 0.015 | - | S. typhimurium | - |

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus. The most potent antifungal activity was observed in compound derivatives that share structural similarities with methyl 3-(3-methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate .

The mechanism through which these compounds exert their biological effects is primarily through inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes. Molecular docking studies suggest that these compounds bind effectively to bacterial ribosomal RNA sites, thereby inhibiting protein synthesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the quinazoline ring and the introduction of various substituents can significantly enhance antimicrobial potency. For instance, the presence of a methoxy group on the side chain has been correlated with increased antibacterial efficacy .

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of methyl derivatives revealed that certain substitutions led to enhanced activity against Enterobacter cloacae, with MIC values significantly lower than those of traditional antibiotics . This finding suggests potential for developing new therapeutic agents based on this compound structure.

Case Study 2: Antifungal Activity Assessment

In another investigation, several derivatives were tested against common fungal pathogens, demonstrating that modifications in the side chains could lead to improved antifungal properties, particularly against resistant strains such as A. fumigatus .

Comparison with Similar Compounds

Data Tables

Q & A

Basic: What are the key challenges in synthesizing this quinazoline derivative, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves nucleophilic substitution and cyclization steps. A critical challenge is controlling regioselectivity during the introduction of the 3-methoxypropyl and sulfanyl groups. Evidence from analogous quinazoline syntheses (e.g., using phenyl isothiocyanate and Cs₂CO₃ in DMF for thioether formation) suggests optimizing temperature (80–100°C) and solvent polarity to favor intramolecular cyclization . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like unreacted starting materials .

Basic: How can structural characterization resolve ambiguities in the dihydroquinazoline core?

Answer:

High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) are essential. The sulfanyl (-SH) group exhibits a characteristic δ 3.5–4.0 ppm proton signal in DMSO-d₆, while the methoxypropyl side chain shows distinct methylene splitting (δ 1.6–2.2 ppm). Overlapping signals in the aromatic region (δ 7.0–8.0 ppm) can be resolved using COSY to map coupling between H-5 and H-6 protons .

Advanced: What methodologies are suitable for analyzing hydrolytic stability of the methyl ester and sulfanyl groups?

Answer:

Conduct accelerated stability studies under varying pH (2–12) and temperature (25–60°C). Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to monitor degradation products. The ester group is prone to alkaline hydrolysis (t½ ~24 hrs at pH 12), while the sulfanyl moiety oxidizes to disulfides under aerobic conditions. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Advanced: How can contradictory bioactivity data between batches be systematically addressed?

Answer:

Batch inconsistencies often arise from residual solvents (e.g., DMF) or trace metal catalysts (e.g., Pd from coupling reactions). Implement:

- Inductively coupled plasma mass spectrometry (ICP-MS) to detect metal contaminants.

- Dose-response assays (e.g., enzyme inhibition IC₅₀) with internal controls (e.g., known sEH inhibitors as in ).

- Statistical analysis (ANOVA) to differentiate biological variability from synthetic artifacts .

Basic: What solvent systems are optimal for solubility testing of this compound?

Answer:

The compound’s solubility is influenced by the methoxypropyl (lipophilic) and carboxylate (polar) groups. Start with DMSO for stock solutions (50 mM), then dilute in PBS (pH 7.4) or cell culture media. For crystallization trials, use ethanol/water (70:30 v/v) or THF/hexane gradients .

Advanced: How can computational modeling predict interactions with enzymatic targets like soluble epoxide hydrolase (sEH)?

Answer:

Dock the compound into sEH’s active site (PDB: 4J0K) using AutoDock Vina. Focus on hydrogen bonding between the 4-oxo group and Tyr³⁸³, and hydrophobic interactions with the methoxypropyl chain. Validate predictions via molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

LC-MS/MS with multiple reaction monitoring (MRM) is preferred. Use a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in acetonitrile/water (60:40). Monitor transitions m/z 365.1 → 212.0 (parent → carboxylate fragment) with a LOD of 0.1 ng/mL .

Advanced: What strategies improve regioselectivity in modifying the quinazoline scaffold?

Answer:

For C-2 sulfanyl substitutions, use directed ortho-metalation (DoM) with LDA at −78°C to deprotonate the sulfanyl group, followed by electrophilic quenching. For C-3 methoxypropyl introduction, employ Mitsunobu reactions (DIAD, PPh₃) with 3-methoxypropan-1-ol .

Basic: How should researchers handle discrepancies in melting points reported across studies?

Answer:

Melting point variations (±5°C) may stem from polymorphic forms or hydration. Characterize polymorphs via X-ray diffraction (SC-XRD) and differential scanning calorimetry (DSC). Consistently report drying conditions (e.g., 60°C under vacuum for 24 hrs) .

Advanced: What mechanistic studies elucidate the role of the sulfanyl group in enzyme inhibition?

Answer:

Compare inhibition kinetics (Ki) of the sulfanyl derivative with its methylthio (-SMe) or oxo (-O-) analogs. Use stopped-flow spectroscopy to measure covalent adduct formation with catalytic cysteine residues. Isotopic labeling (³⁵S) can track binding via autoradiography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.